![molecular formula C9H10N2 B3351227 3,7-Dimethylimidazo[1,2-A]pyridine CAS No. 34165-15-6](/img/structure/B3351227.png)
3,7-Dimethylimidazo[1,2-A]pyridine
Übersicht
Beschreibung
3,7-Dimethylimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. It has garnered significant attention due to its wide range of applications in medicinal chemistry, particularly in the development of anti-tuberculosis agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethylimidazo[1,2-A]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions . Another approach involves the cyclization of N-(2-pyridyl)amides with aldehydes in the presence of a base .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 3,7-Dimethylimidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: N-bromosuccinimide, sodium hydride.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced imidazo[1,2-A]pyridine derivatives.
Substitution: Halogenated imidazo[1,2-A]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Anti-Tuberculosis Activity
One of the most significant applications of DMIP is in the development of anti-tuberculosis (TB) agents. Research has demonstrated that DMIP derivatives exhibit potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.
- Mechanism of Action : DMIP inhibits the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. This action disrupts the integrity of the bacterial cell, leading to cell death .
-
Case Studies :
- A series of synthesized 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showed promising in vitro activity with minimum inhibitory concentrations (MICs) ranging from 0.003 to 5.0 μM against Mtb H37Rv strain .
- In a study by Moraski et al., several DMIP derivatives were evaluated for their anti-tuberculosis activity, with some compounds demonstrating MIC values as low as 12.5 μg/mL against resistant strains .
Antimicrobial Properties
Beyond tuberculosis, DMIP has been investigated for its broad-spectrum antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, making it a candidate for further exploration in infectious disease treatment .
Synthesis and Structural Modifications
The versatility of DMIP as a scaffold has led to extensive research on its synthetic pathways and derivative formation:
- Synthetic Routes : Efficient synthetic methods have been developed to produce DMIP derivatives with varying substituents that enhance biological activity. For instance, a two-step synthetic route was established for creating dimethylisoxazole-attached imidazo[1,2-a]pyridine compounds aimed at targeting specific bromodomain proteins involved in cancer progression .
- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the DMIP structure affect its biological activity. For example, the introduction of different functional groups can significantly alter the compound's potency against TB and other pathogens .
Industrial Applications
DMIP's unique properties also make it valuable in pharmaceutical development beyond infectious diseases:
- Pharmaceutical Development : The compound serves as a building block in synthesizing new drugs aimed at various therapeutic targets due to its ability to interact with diverse biological pathways.
- Agrochemicals : Its chemical stability and reactivity allow for potential applications in agrochemical formulations aimed at pest control or enhancing plant growth.
Wirkmechanismus
The mechanism of action of 3,7-Dimethylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. In the context of its anti-tuberculosis activity, the compound inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts cell wall integrity, leading to bacterial cell death. The compound may also interact with other cellular targets, contributing to its broad-spectrum antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
2,7-Dimethylimidazo[1,2-A]pyridine: Similar in structure but differs in the position of methyl groups.
Imidazo[1,2-A]pyrimidine: Another heterocyclic compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness: 3,7-Dimethylimidazo[1,2-A]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit mycolic acid synthesis makes it particularly valuable in the development of anti-tuberculosis agents .
Biologische Aktivität
3,7-Dimethylimidazo[1,2-A]pyridine (DMIP) is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and toxicology due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of this compound
DMIP belongs to the imidazo[1,2-a]pyridine class of compounds, which are characterized by their fused ring structure comprising nitrogen atoms. These compounds have been studied for their potential use in various therapeutic contexts, including anti-tuberculosis and anti-cancer applications.
Antituberculosis Activity
Recent studies have highlighted the potent anti-tuberculosis (TB) activity of DMIP derivatives. For instance:
- In vitro Studies : DMIP analogs demonstrated significant activity against both replicating and non-replicating strains of Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for some compounds were as low as 0.003 to 0.05 μM against Mtb strains, showcasing their effectiveness even against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains .
- Mechanism of Action : Transcriptional profiling experiments indicated that DMIP compounds may interfere with essential metabolic pathways in Mtb, although the precise mechanisms remain under investigation .
Anticancer Properties
DMIP has also been evaluated for its anticancer potential:
- Cell Line Studies : Compounds derived from DMIP were tested against various cancer cell lines including HeLa and MCF-7. Most showed low cytotoxicity with IC50 values greater than 128 μM, indicating a favorable safety profile .
- Structure-Activity Relationship : SAR studies revealed that modifications at specific positions on the imidazo ring could enhance anticancer activity while maintaining low toxicity .
Pharmacological Profile
The pharmacological profile of DMIP includes a wide range of activities:
- Antimicrobial : Beyond TB, DMIP derivatives exhibit antibacterial and antifungal properties. They have shown effectiveness against both Gram-positive and Gram-negative bacteria .
- Analgesic and Anti-inflammatory : Some studies suggest that DMIP analogs possess analgesic and anti-inflammatory effects, making them candidates for pain management therapies .
Case Studies
Several case studies illustrate the therapeutic potential of DMIP:
- Combination Therapy for Tuberculosis : A study involving ND-09759, a DMIP derivative, demonstrated that it could be effectively combined with standard TB treatments like isoniazid (INH) and rifampicin (RMP). This combination showed enhanced efficacy against MDR strains in mouse models .
- Pharmacokinetic Analysis : In vivo studies indicated that ND-09759 had a favorable pharmacokinetic profile with a half-life of 20.1 hours when administered at 30 mg/kg body weight in mice .
Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding how modifications to the DMIP structure can influence biological activity:
Modification Position | Effect on Activity | Example Compounds |
---|---|---|
C2 | Increased potency | Compound 8 (MIC 80: 0.0009 μM) |
C6 | Enhanced stability | Benzyl amides |
C3 | Variable effects | Various carboxamide derivatives |
Eigenschaften
IUPAC Name |
3,7-dimethylimidazo[1,2-a]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-3-4-11-8(2)6-10-9(11)5-7/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZVAFVOLJSDFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90546846 | |
Record name | 3,7-Dimethylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90546846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34165-15-6 | |
Record name | 3,7-Dimethylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90546846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.